Cas no 919354-36-2 ((2-fluorophenyl)methanesulfonamide)

(2-fluorophenyl)methanesulfonamide structure
919354-36-2 structure
Product Name:(2-fluorophenyl)methanesulfonamide
CAS-Nr.:919354-36-2
MF:C7H8FNO2S
MW:189.207324028015
MDL:MFCD11987080
CID:763778
PubChem ID:22141435
Update Time:2023-11-21

(2-fluorophenyl)methanesulfonamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzenemethanesulfonamide, 2-fluoro-
    • (2-fluorophenyl)methanesulfonamide
    • 1-(2-fluorophenyl)methanesulfonamide
    • 2-FLUOROBENZYLSULFONAMIDE
    • 2-Fluorobenzenemethanesulfonamide (ACI)
    • MDL: MFCD11987080
    • Inchi: 1S/C7H8FNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
    • InChI-Schlüssel: KCCPXPGXYVBAAP-UHFFFAOYSA-N
    • Lächelt: O=S(CC1C(F)=CC=CC=1)(N)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2

(2-fluorophenyl)methanesulfonamide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
044644-1g
2-Fluorobenzylsulfonamide
919354-36-2 98%
1g
£271.00 2022-03-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD00194-10g
(2-fluorophenyl)methanesulfonamide
919354-36-2 95%
10g
$1050 2023-09-07
TRC
F589938-25mg
(2-fluorophenyl)methanesulfonamide
919354-36-2
25mg
$ 50.00 2022-06-05
TRC
F589938-50mg
(2-fluorophenyl)methanesulfonamide
919354-36-2
50mg
$ 95.00 2022-06-05
TRC
F589938-250mg
(2-fluorophenyl)methanesulfonamide
919354-36-2
250mg
$ 320.00 2022-06-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD00194-5g
(2-fluorophenyl)methanesulfonamide
919354-36-2 95
5g
$600 2021-05-11
Oakwood
044644-100mg
2-Fluorobenzylsulfonamide
919354-36-2 98%
100mg
$120.00 2024-07-19
Oakwood
044644-250mg
2-Fluorobenzylsulfonamide
919354-36-2 98%
250mg
$217.00 2024-07-19
Oakwood
044644-1g
2-Fluorobenzylsulfonamide
919354-36-2 98%
1g
$350.00 2024-07-19
Oakwood
044644-5g
2-Fluorobenzylsulfonamide
919354-36-2 98%
5g
$1590.00 2024-07-19

(2-fluorophenyl)methanesulfonamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Thiourea Solvents: Ethanol ;  reflux
1.2 Reagents: Chlorosuccinimide ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  cooled
1.3 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  cooled
Referenz
Preparation of 3-cyanopyridine compound for preventing or treating thrombosis
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 2-Mercaptobenzothiazole ,  Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  16 h, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  10 min, rt
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  60.25 h, rt
Referenz
Compounds and compositions for treating conditions associated with APJ receptor activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Thiourea Solvents: Ethanol ;  1 h, reflux
1.2 Reagents: Chlorosuccinimide ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  10 °C; 20 min, 10 - 20 °C
1.3 Solvents: Ethyl acetate ,  Water ;  rt
1.4 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.5 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referenz
Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties
Kong, Deyu; Xue, Tao; Guo, Bin; Cheng, Jianjun ; Liu, Shunyin ; et al, Journal of Medicinal Chemistry, 2019, 62(6), 3088-3106

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Acetone ,  Water ;  4 h, 0 °C
Referenz
Design, synthesis and evaluation of sulfonylurea-containing 4-phenoxyquinolines as highly selective c-Met kinase inhibitors
Nan, Xiang; Jiang, Yi-Fan; Li, Hui-Jing; Wang, Jun-Hu; Wu, Yan-Chao, Bioorganic & Medicinal Chemistry, 2019, 27(13), 2801-2812

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of VAR2CSA-drug protein conjugates as antitumor agents
, World Intellectual Property Organization, , ,

(2-fluorophenyl)methanesulfonamide Raw materials

(2-fluorophenyl)methanesulfonamide Preparation Products

Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.